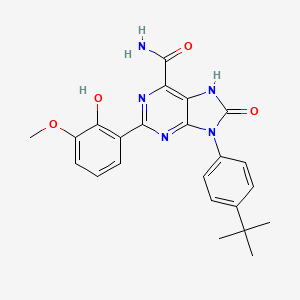
9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative of purine characterized by its unique structural features, which include a bulky tert-butyl group and hydroxyl and methoxy substituents on the phenyl rings. This compound has garnered attention for its potential biological activities, particularly in cancer therapy and anti-inflammatory applications.
- Molecular Formula : C23H23N5O4
- Molecular Weight : Approximately 433.468 g/mol
The presence of the 8-oxo functional group is significant as it enhances the compound's reactivity and biological interactions. The lipophilicity introduced by the tert-butyl and methoxy groups may facilitate better membrane permeability, which is crucial for its therapeutic efficacy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against non-small cell lung cancer (NSCLC) . Research indicates that it inhibits cell proliferation and induces apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce the growth rate of NSCLC cell lines in vitro.
- Induction of Apoptosis : Mechanistic studies suggest that it activates apoptotic pathways, leading to programmed cell death in malignant cells.
A comparative analysis with structurally similar compounds demonstrates that the unique substituents of this compound enhance its anticancer activity (Table 1).
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | Isopropyl instead of tert-butyl | Anticancer activity |
| 9-benzyl-8-oxo-7H-purine-6-carboxamide | Benzyl substituent | Antiproliferative effects |
| 9-cyclohexyl-8-oxo-7H-purine-6-carboxamide | Cyclohexyl group | Potential anticancer properties |
The exact mechanism by which This compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Targeting Purinergic Receptors : Given its purine structure, the compound may interact with purinergic receptors, influencing cellular signaling pathways associated with growth and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels within cells, contributing to its cytotoxic effects on cancer cells.
Case Studies and Research Findings
Recent publications have documented various experimental setups to evaluate the biological activity of this compound:
- Cell Line Studies : In vitro studies using NSCLC cell lines demonstrated a dose-dependent reduction in cell viability after treatment with this compound.
- Animal Models : Preliminary in vivo studies indicated significant tumor growth inhibition when administered to mice bearing NSCLC xenografts.
- Mechanistic Investigations : Flow cytometry analyses revealed increased apoptotic cell populations following treatment, supporting its role as an apoptosis inducer.
Propiedades
IUPAC Name |
9-(4-tert-butylphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-23(2,3)12-8-10-13(11-9-12)28-21-17(26-22(28)31)16(19(24)30)25-20(27-21)14-6-5-7-15(32-4)18(14)29/h5-11,29H,1-4H3,(H2,24,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYLIEFJLOJPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













